Gadolinium--nickel (1/5)

Magnetocaloric effect Cryogenic refrigeration Nanoparticle engineering

Gadolinium–nickel (1/5), stoichiometrically GdNi5 (CAS 12024-76-9), is a binary rare-earth–transition-metal intermetallic compound belonging to the RNi5 (AB5) family. It crystallizes in the hexagonal CaCu5-type structure (space group P6/mmm, Pearson symbol hP6) with lattice parameters a ≈ 4.86 Å, c ≈ 3.92 Å, and a calculated density of approximately 9.04–9.19 g/cm³.

Molecular Formula GdNi5
Molecular Weight 450.7 g/mol
CAS No. 12024-76-9
Cat. No. B15489513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium--nickel (1/5)
CAS12024-76-9
Molecular FormulaGdNi5
Molecular Weight450.7 g/mol
Structural Identifiers
SMILES[Ni].[Ni].[Ni].[Ni].[Ni].[Gd]
InChIInChI=1S/Gd.5Ni
InChIKeyVUBMKBLNXBLBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium–Nickel (1/5) GdNi5 CAS 12024-76-9: Technical Baseline and Procurement-Relevant Classification


Gadolinium–nickel (1/5), stoichiometrically GdNi5 (CAS 12024-76-9), is a binary rare-earth–transition-metal intermetallic compound belonging to the RNi5 (AB5) family. It crystallizes in the hexagonal CaCu5-type structure (space group P6/mmm, Pearson symbol hP6) with lattice parameters a ≈ 4.86 Å, c ≈ 3.92 Å, and a calculated density of approximately 9.04–9.19 g/cm³ [1]. GdNi5 orders ferrimagnetically below a Curie temperature TC of 32–35 K, with a Gd moment of 7.0 μB antiparallel to an induced Ni moment of 0.16 μB, yielding a net saturation magnetization of ~6.2 μB per formula unit [2]. Its magnetic phase transition is of second order, and the compound exhibits a moderate magnetocaloric effect (MCE) at cryogenic temperatures. Unlike the benchmark hydrogen-storage material LaNi5, binary GdNi5 is virtually inert to hydrogen at pressures up to 20 MPa at room temperature [3], a property that fundamentally repositions its utility away from hydrogen storage and toward magnetic applications.

Why GdNi5 Cannot Be Casually Substituted: Evidence of Non-Interchangeability Within the RNi5 Family


Within the RNi5 intermetallic family, substitution of the rare-earth element produces profound and non-linear variations in physical properties that preclude casual interchange. While all RNi5 compounds share the CaCu5-type crystal structure, their functional behavior diverges dramatically with R: LaNi5 is a Pauli paramagnet and an excellent reversible hydrogen absorber (up to ~6.7 H/f.u. at moderate pressures), whereas GdNi5 is a ferrimagnet with TC ≈ 32 K that is inert to hydrogen below 20 MPa [1]. Even within magnetic RNi5 compounds, the magnetocaloric effect, ordering temperature, and magnetic anisotropy vary with the rare-earth identity due to lanthanide contraction and crystal-field effects. For instance, the maximum magnetic entropy change (−ΔSM) and the temperature at which it peaks shift substantially across the RNi5 series, and closely related Gd–Ni phases such as GdNi (TC ≈ 69–70 K) exhibit distinctly different MCE magnitudes (ΔSMmax ≈ 17 J kg⁻¹ K⁻¹ at 50 kOe for GdNi vs. ~12.8 J kg⁻¹ K⁻¹ at 7 T for bulk GdNi5) [2]. These differences mean that material selection cannot be based on chemical similarity alone; each compound must be evaluated against the specific temperature range, field change, and application requirements.

GdNi5 Quantified Differentiation: Head-to-Head and Cross-Study Evidence for Scientific and Procurement Decisions


Cryogenic Magnetocaloric Entropy Change: GdNi5 Nanoparticles vs. GdNi5/Gd2O3 Core–Shell Nanocapsules

When synthesized as nanoparticles via arc-discharge under controlled hydrogen partial pressure, GdNi5 achieves a maximum isothermal magnetic entropy change (−ΔSM) of 13.5 J/(kg·K) at 5 K under a 50 kOe field change. In direct comparison, GdNi5/Gd2O3 core–shell nanocapsules prepared under similar conditions exhibit only 5.7 J/(kg·K) at 31 K under the same field change [1]. The 2.4× enhancement in −ΔSM for the pure nanoparticles is attributed to the smaller average particle diameter (15 nm vs. 60 nm) and the consequently reduced magnetic anisotropy energy barrier (KV), which facilitates alignment of the high atomic Gd moments (7 μB) under applied field. This evidence demonstrates that morphology control—specifically the avoidance of a Gd2O3 shell—is critical for maximizing low-temperature MCE performance in GdNi5-based refrigerant materials.

Magnetocaloric effect Cryogenic refrigeration Nanoparticle engineering

Magnetocaloric Entropy Change and Relative Cooling Power: Bulk GdNi5 vs. La-Diluted GdₓLa₁₋ₓNi₅ Solid Solutions

In the bulk polycrystalline form, GdNi5 (x = 1.0 in GdₓLa₁₋ₓNi₅) exhibits a maximum magnetic entropy change (−ΔSM) of 12.8 J/(kg·K) and a relative cooling power (RCP) of 347 J/kg under a 7 T applied field, with TC = 35 K. Progressive dilution with non-magnetic La reduces both figures sharply: at x = 0.2 (Gd₀.₂La₀.₈Ni₅), −ΔSM drops to 5.5 J/(kg·K) and RCP to 80 J/kg, with TC falling to 9 K [1]. This represents a 57% reduction in peak entropy change and a 77% reduction in RCP across the dilution series. Importantly, the −ΔSM maximum exhibits a linear dependence on H²/³, confirming the second-order nature of the magnetic transition across the entire composition range—a characteristic that ensures fully reversible MCE without hysteresis losses. For procurement decisions, this evidence establishes that undiluted GdNi5 (x = 1.0) provides the maximum MCE performance within the GdₓLa₁₋ₓNi₅ family, and any La substitution, while lowering TC, incurs a disproportionate penalty in both peak entropy change and total cooling power.

Magnetocaloric effect Relative cooling power Cryogenic magnetic refrigeration

Hydrogen Sorption Inertness of Binary GdNi5: Quantitative Contrast with LaNi5 and Al-Substituted GdNi5−xAlx Variants

Binary GdNi5 is fundamentally distinct from its lighter rare-earth analog LaNi5 in hydrogen sorption behavior. Whereas LaNi5 reversibly absorbs up to ~6.7 hydrogen atoms per formula unit (H/f.u.) with a well-defined equilibrium plateau at moderate pressures near room temperature, binary GdNi5 is inert to hydrogen at pressures up to 20 MPa under the same conditions [1]. This inertness is not an intrinsic property of all Gd–Ni AB5 compositions: partial substitution of Ni by Al activates hydrogen absorption. Specifically, GdNi₄.₅Al₀.₅ absorbs 4.1 H/f.u. at a plateau pressure of 0.87 MPa, while higher Al content (GdNi₃.₂₆Al₁.₇₄) reduces capacity to 2.6 H/f.u. with a drastically lower plateau pressure of 0.01 MPa [2]. The hydrogen uptake increases the unit-cell volume by approximately 14% in the activated Al-substituted alloys [2]. On pressure-composition isotherms, GdNi5–H₂ displays two well-separated plateaux (corresponding to β and γ hydride phases), in contrast to LaNi5–H₂ which exhibits a single plateau at room temperature, and TbNi5–H₂ and DyNi5–H₂ which develop three plateaux [3].

Hydrogen storage AB5 intermetallics Pressure-composition isotherms

Curie Temperature Positioning: GdNi5 (32–35 K) vs. LaNi5, GdNi, and Substituted Derivatives

GdNi5 occupies a distinct Curie temperature window that differs from both its non-magnetic AB5 analog and other Gd–Ni binary phases. The experimentally measured TC of GdNi5 is 32 K (polycrystalline) to 35 K (DFT-calculated), with specific heat measurements revealing two λ-type thermal anomalies peaking at 29.8 and 30.6 K, suggesting a two-stage development of the cooperative magnetic phase [1]. In contrast, LaNi5 is a Pauli paramagnet with no magnetic ordering down to liquid helium temperatures [2]. The equiatomic compound GdNi orders ferromagnetically at a significantly higher TC of 69–70 K [3]. Within substituted derivatives, TC can be tuned: Ni/Cu substitution in GdNi5−xCux increases Tmag to a maximum at x = 1.0, while Cr substitution (GdNi₂Cr₂) collapses TC to approximately 3 K [1]. Among the magnetic RNi5 series (R = Gd, Tb, Dy, Ho, Er, Tm), GdNi5 exhibits the highest TC, making it the best candidate for applications requiring the highest possible ordering temperature within this structural family without resorting to different stoichiometries or transition-metal substitutions [2].

Curie temperature Magnetic ordering Ferrimagnetism

Thermal Stability and Congruent Melting: GdNi5 (M.P. ~1480 °C) vs. Incongruently Melting Gd–Ni Intermetallics

Among the nine intermetallic phases identified in the Gd–Ni binary system, GdNi5 and GdNi are the only two compounds that melt congruently. GdNi5 melts at approximately 1480 °C (some studies report up to 1500 °C), whereas the majority of competing Gd–Ni phases—including Gd₂Ni₇ (peritectic decomposition at ~1200 °C), GdNi₄ (peritectic decomposition at ~1270 °C), GdNi₃ (peritectic decomposition at ~1110 °C), GdNi₂ (peritectic decomposition at ~1010 °C), and the Gd-rich phases Gd₃Ni and Gd₃Ni₂ (peritectic decomposition at 735 °C and 690 °C, respectively)—all decompose incongruently before melting [1]. Congruent melting is a critical advantage for crystal growth and metallurgical processing, as it enables direct solidification from the melt without compositional segregation, yielding higher homogeneity, fewer defects, and better reproducibility in both polycrystalline and single-crystal synthesis. GdNi, although also congruently melting, has a lower melting point (1280–1300 °C) and a significantly different magnetic ordering temperature (TC ≈ 69–70 K).

Phase stability Congruent melting Metallurgical processing

Electronic Structure Differentiation: Charge Transfer Contrast Between GdNi5 and LaNi5

Spin-polarized augmented-plane-wave (APW) band-structure calculations reveal a fundamental electronic-structure distinction between GdNi5 and LaNi5 that underpins their divergent chemical and magnetic behaviors. In LaNi5, there is a charge transfer of approximately 1.5 electrons from La to Ni, filling the Ni 3d band and contributing to LaNi5's strong hydrogen affinity and Pauli paramagnetism. In GdNi5, however, no net charge transfer from Gd to Ni occurs; instead, the Gd 4f moments (7 μB) magnetically polarize the Ni 3d band, inducing a small antiparallel moment of 0.16 μB/Ni and establishing the ferrimagnetic ground state [1]. The valence band at the Fermi level in GdNi5 is dominated by hybridized Ni 3d and Gd 5d states, which are responsible for both the magnetic exchange interactions and the moderate electronic specific heat coefficient (γ ≈ 32–36 mJ/mol·K²) [2]. This absence of Gd-to-Ni charge transfer contrasts sharply with LaNi5 and explains why binary GdNi5 is inert toward hydrogen: the Ni 3d band is not filled by rare-earth electron donation, leaving a different electronic environment at the interstitial hydrogen sites.

Electronic structure Charge transfer Band structure calculation

Evidence-Backed Application Scenarios for GdNi5: Where Quantitative Differentiation Drives Selection


Cryogenic Magnetic Refrigeration Working Material for Sub-40 K Cooling Stages

GdNi5 is quantitatively justified as a magnetic refrigerant for devices operating in the 20–40 K range, such as hydrogen liquefaction pre-coolers or cryopump regenerators. Its TC of 32–35 K places it at the highest ordering temperature among undoped magnetic RNi5 compounds, and its second-order magnetic transition ensures fully reversible MCE without hysteresis losses. In bulk form, it delivers −ΔSM = 12.8 J/(kg·K) and RCP = 347 J/kg at 7 T [1], providing a higher cooling throughput than La-diluted variants. For applications targeting ~5 K (e.g., helium sub-cooling), the nanoparticle form of GdNi5 offers −ΔSM = 13.5 J/(kg·K) at 50 kOe with a peak at 5 K [2], outperforming the oxide-coated nanocapsule form by a factor of 2.4×. Procurement specifications should mandate the appropriate morphology (bulk polycrystalline for ~32 K operation; nanoparticles for ~5 K operation) and confirm the absence of Gd₂O₃ secondary phases when maximum low-temperature MCE is required. [1][2]

Single-Crystal Growth for Fundamental Magnetic and Neutron Scattering Studies

GdNi5's congruent melting behavior at ~1480 °C uniquely enables direct single-crystal growth from the melt via Czochralski or Bridgman methods without the compositional segregation and secondary-phase formation that plague incongruently melting Gd–Ni phases such as Gd₂Ni₇ or GdNi₄ [3]. Single crystals are essential for resolving anisotropic magnetic properties: in GdNi5, the Gd moments (7 μB) align preferentially along the c-axis due to dipolar interaction anisotropy, and muon spin relaxation studies have identified multiple interstitial muon sites (3f, 6k/6m ring) with quantum tunneling dynamics [4]. High-quality single crystals enable neutron diffraction, μSR, and resonant photoemission experiments that probe these phenomena. Procurement for these applications should specify congruent melting as a quality gate and require verification of the CaCu5-type structure by XRD with lattice parameters a ≈ 4.86 Å, c ≈ 3.92 Å. [3][4]

Controlled Hydrogen Sorption via Al Substitution: Tunable Plateau Pressure Materials

Although binary GdNi5 is inert to hydrogen at pressures up to 20 MPa, this very inertness makes it an ideal base composition for designing hydrogen storage alloys with precisely tuned plateau pressures. Partial Al substitution for Ni yields GdNi5−xAlx compounds where hydrogen capacity and equilibrium pressure can be dialed in: GdNi₄.₅Al₀.₅ absorbs 4.1 H/f.u. at 0.87 MPa, while GdNi₃.₂₆Al₁.₇₄ absorbs 2.6 H/f.u. at 0.01 MPa [5]. This tunability, coupled with the fact that the CaCu5-type structure is preserved for x < 2, allows systematic design of metal-hydride compressor stages or hydrogen getters with application-specific pressure requirements. Procurement should specify the exact Al content (x value) to match the target plateau pressure, and verify phase purity by XRD, noting that at x ≥ 2 a superstructure of the HoNi₂.₆Ga₂.₄ type appears. [5]

DFT Benchmarking and Electronic Structure Validation Platform

GdNi5 serves as a well-characterized benchmark system for validating DFT+U calculations on rare-earth–transition-metal intermetallics. Its simple hexagonal CaCu5 crystal structure, well-defined ferrimagnetic ground state (Gd moment 7 μB, Ni moment −0.16 μB), and experimentally measured properties—TC = 32 K, electronic specific heat coefficient γ ≈ 32–36 mJ/mol·K², Debye temperature ΘD ≈ 296 K [2]—provide multiple constraints for computational methods. The calculated spin-polarized band structure reveals that the valence band at the Fermi level is dominated by hybridized Ni 3d and Gd 5d states, with no charge transfer from Gd to Ni, in sharp contrast to LaNi5 where ~1.5 electrons transfer from La to Ni [6]. This electronic-structure contrast makes GdNi5/LaNi5 a valuable pairwise test case for evaluating the accuracy of different exchange-correlation functionals and Hubbard U parameters in predicting charge transfer, magnetic moments, and ordering temperatures in f-electron systems. [2][6]

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